molecular formula C11H11N3O2 B11051801 4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

4-Cyano-2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxamide

Cat. No.: B11051801
M. Wt: 217.22 g/mol
InChI Key: CVBUPHMHQISKPQ-UHFFFAOYSA-N
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Description

4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoline ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4-CYANO-2-HYDROXY-QUINOLINECARBOXAMIDE: Lacks the tetrahydro modification, which may affect its reactivity and biological activity.

    2-HYDROXY-QUINOLINECARBOXAMIDE: Similar core structure but without the cyano group, leading to different chemical properties.

    5,6,7,8-TETRAHYDRO-QUINOLINECARBOXAMIDE: Lacks the cyano and hydroxy groups, which significantly alters its chemical behavior.

Uniqueness

4-CYANO-2-HYDROXY-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to the presence of both cyano and hydroxy groups, which confer distinct reactivity and potential biological activities. The tetrahydro modification also influences its chemical stability and interactions with biological targets.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-5-7-6-3-1-2-4-8(6)14-11(16)9(7)10(13)15/h1-4H2,(H2,13,15)(H,14,16)

InChI Key

CVBUPHMHQISKPQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)N)C#N

Origin of Product

United States

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